REACTION_SMILES
|
[CH2:16]([CH2:17][CH2:18][CH2:19][CH3:20])[CH:21]([C:22](=[O:23])[OH:24])[CH:25]([CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[OH:32].[CH3:41][O:42][CH2:43][CH2:44][O:45][CH3:46].[CH:1]1([N:2]=[C:3]=[N:4][CH:5]2[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]2)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]1.[OH:33][N:34]1[C:35](=[O:40])[CH2:36][CH2:37][C:38]1=[O:39]>>[CH2:16]([CH2:17][CH2:18][CH2:19][CH3:20])[CH:21]([C:22](=[O:23])[OH:24])[CH:25]([CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[OH:32].[NH:34]1[C:35](=[O:40])[CH2:36][CH2:37][C:38]1=[O:39]
|
Name
|
CCCCCCC(O)C(CCCCC)C(=O)O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCC(O)C(CCCCC)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C(=NC1CCCCC1)=NC1CCCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=O)N1O
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCC(O)C(CCCCC)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC(=O)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:16]([CH2:17][CH2:18][CH2:19][CH3:20])[CH:21]([C:22](=[O:23])[OH:24])[CH:25]([CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[OH:32].[CH3:41][O:42][CH2:43][CH2:44][O:45][CH3:46].[CH:1]1([N:2]=[C:3]=[N:4][CH:5]2[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]2)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]1.[OH:33][N:34]1[C:35](=[O:40])[CH2:36][CH2:37][C:38]1=[O:39]>>[CH2:16]([CH2:17][CH2:18][CH2:19][CH3:20])[CH:21]([C:22](=[O:23])[OH:24])[CH:25]([CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[OH:32].[NH:34]1[C:35](=[O:40])[CH2:36][CH2:37][C:38]1=[O:39]
|
Name
|
CCCCCCC(O)C(CCCCC)C(=O)O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCC(O)C(CCCCC)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C(=NC1CCCCC1)=NC1CCCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=O)N1O
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCC(O)C(CCCCC)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC(=O)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:16]([CH2:17][CH2:18][CH2:19][CH3:20])[CH:21]([C:22](=[O:23])[OH:24])[CH:25]([CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[OH:32].[CH3:41][O:42][CH2:43][CH2:44][O:45][CH3:46].[CH:1]1([N:2]=[C:3]=[N:4][CH:5]2[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]2)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]1.[OH:33][N:34]1[C:35](=[O:40])[CH2:36][CH2:37][C:38]1=[O:39]>>[CH2:16]([CH2:17][CH2:18][CH2:19][CH3:20])[CH:21]([C:22](=[O:23])[OH:24])[CH:25]([CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[OH:32].[NH:34]1[C:35](=[O:40])[CH2:36][CH2:37][C:38]1=[O:39]
|
Name
|
CCCCCCC(O)C(CCCCC)C(=O)O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCC(O)C(CCCCC)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C(=NC1CCCCC1)=NC1CCCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=O)N1O
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCC(O)C(CCCCC)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC(=O)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |